molecular formula C16H12N2NaO8S2 B213168 CID 156588399 CAS No. 4197-07-3

CID 156588399

Cat. No. B213168
CAS RN: 4197-07-3
M. Wt: 447.4 g/mol
InChI Key: HCONNFRSAKMKII-UHFFFAOYSA-N
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Description

Chromotrope 2R is used for staining microsporidia in body fluids and stool samples. It is also used in modified Gomori’s trichrome staining. Chromotrope 2R has a high affinity for phospholipids and is used for staining mitochondrial and endoplasmic reticulum membranes in histological samples .


Synthesis Analysis

A spectrophotometric method has been proposed for the rapid determination of pipazethate hydrochloride, dextromethorphan hydrobromide, and drotaverine hydrochloride using chromotrope 2B (C2B) and chromotrope 2R (C2R). The method consists of extracting the formed ion-associates into chloroform .


Molecular Structure Analysis

The molecular formula of Chromotrope 2R is C16H10N2Na2O8S2 . It is used as a chromogenic analytical probe for the quantification of proteins. Basic proteins stained red and the peak wavelength red shifts from 501.6 nm to 567 nm .


Chemical Reactions Analysis

Chromotrope 2R has been used in the Gomori trichrome staining in osteochondral tissues. It has also been used for the staining of eosinophils in lung sections . A novel molybdovanadophosphoric acid supported kaolin hybrid catalyst has been used for Chromotrope 2R dye degradation in water .


Physical And Chemical Properties Analysis

Chromotrope 2R is a dark brown powder . Its molecular weight is 468.37 . The melting point is 198 °C / 388.4 °F .

Scientific Research Applications

  • Protein Interaction Studies : CHR interacts with proteins like human serum albumin (HSA), forming a non-active complex. This interaction is studied using voltammetric methods and is useful for protein detection, with potential applications in biochemistry and medical diagnostics (Hui et al., 2010).

  • Electrical and Dielectric Properties : The electrical and dielectric properties of CHR in pellet and thin film forms are explored, revealing its potential in electronic and optical applications (El-Nahass et al., 2013).

  • Analytical Chemistry Applications : CHR is used in titrimetric microdetermination as an oxidizing agent with ceric sulfate, demonstrating its utility in chemical analysis (Rizvi, 1973).

  • Spectrophotometric Determination of Elements : CHR forms complexes with various elements like magnesium, enabling their spectrophotometric determination in different samples, indicating its role in environmental and material sciences (Shibata et al., 1969).

  • Trace Element Detection : Its ability to form complexes with elements like copper ions is used for quantitative detection, highlighting its significance in trace element analysis and environmental monitoring (Fu et al., 2015).

  • Optical Properties in Thin Films : The study of CHR thin films reveals insights into their optical properties, which are important for applications in optics and material science (El-Nahass et al., 2013).

  • Metal Chelation Studies : CHR forms chelates with metals like scandium and yttrium, which are studied using spectrophotometric methods. This has implications in coordination chemistry and metallurgy (Dabhade & Sangal, 1969).

  • Food Safety Applications : It is used in chemiluminescent immunoassays for detecting synthetic azo dyes in foods, demonstrating its role in food safety and regulatory science (Xu et al., 2017).

  • Protein Quantification : CHR is used in a resonance light scattering (RLS) method for protein determination, indicating its application in protein analysis and biochemistry (Zhao, 2002).

  • Uranium Determination : CHR's role in the spectrophotometric determination and microextraction of uranium highlights its significance in nuclear chemistry and environmental analysis (Jalbani & Soylak, 2014).

  • Decolorization Studies : CHR's decolorization with catalysts and oxidants in aqueous solutions is explored, relevant in environmental remediation and wastewater treatment (Salem et al., 2015).

  • Supercapacitive Behavior : CHR derivatives are investigated as dopants for polypyrrole electrodes in supercapacitors, indicating its potential in energy storage and material science (Zhu & Zhitomirsky, 2013).

  • Adsorption Studies : The adsorption of CHR onto ordered mesoporous carbons modified with lanthanum is studied, which is relevant in adsorption science and material engineering (Gościanska et al., 2015).

  • Electrochemical Degradation : CHR's electrochemical degradation with boron-doped diamond anodes is investigated, useful in environmental chemistry and electrochemical engineering (Du et al., 2017).

  • Microextraction Procedures : A novel microextraction procedure using deep eutectic solvents for CHR determination highlights its application in analytical chemistry and environmental monitoring (Shah et al., 2020).

  • Trace Metal Determination : An online solid phase extraction system using CHR coated resin is developed for the determination of trace metals like chromium, indicating its use in water quality analysis and environmental sciences (Saraçoğlu et al., 2002).

  • Water and Dialysis Fluid Analysis : The retention of aluminium on CHR immobilized on resin is studied, with applications in clinical chemistry and water analysis (Torres et al., 1992).

  • Electrical and Photoelectrical Properties : The study of electrical and photoelectrical properties of CHR thin film devices using different electrodes is relevant in semiconductor research and device engineering (Sharma et al., 1997).

  • Histochemical Staining : CHR is used as a stain in histology, particularly useful for identifying hyaline droplets in the kidney, contributing to medical diagnostics and pathology (Wagner, 2003).

Safety and Hazards

Chromotrope 2R is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Future Directions

Chromotrope 2R has been used in various research studies. For instance, a facile, convenient, and cost-effective vortex-assisted dispersive solid phase micro extraction (VA-D-μ-SPE) was proposed to pre-concentrate chromotrope 2R dye (C2R) from aqueous media . Another study investigated the electrochemical behaviors of the interaction of chromotrope 2R (CH2R) with human serum albumin (HSA) using linear sweep voltammetry .

Biochemical Analysis

Biochemical Properties

Chromotrope 2R interacts with various biomolecules, particularly phospholipids . It is used for staining mitochondrial and endoplasmic reticulum membranes in histological samples . This suggests that Chromotrope 2R may interact with proteins and enzymes located in these organelles.

Cellular Effects

Chromotrope 2R has been used in the Gomori trichrome staining in osteochondral tissues . It has also been used for the staining of eosinophils in lung sections . This indicates that Chromotrope 2R can have effects on various types of cells and cellular processes.

Molecular Mechanism

The exact molecular mechanism of Chromotrope 2R is not fully understood. Its ability to stain certain cellular structures suggests that it may bind to specific biomolecules within these structures. For instance, its high affinity for phospholipids suggests that it may interact with these molecules in the cell membrane .

Temporal Effects in Laboratory Settings

It is known that Chromotrope 2R can be easily degraded under ultraviolet C (UVC) light irradiation .

Metabolic Pathways

Given its high affinity for phospholipids, it may be involved in lipid metabolism .

Transport and Distribution

Its use in staining suggests that it may be transported to and accumulate in certain cellular structures, such as mitochondria and endoplasmic reticulum .

Subcellular Localization

Chromotrope 2R is used for the staining of mitochondrial and endoplasmic reticulum membranes in histological samples . This suggests that it may localize to these subcellular compartments.

properties

{ "Design of the Synthesis Pathway": "Chromotrope 2R can be synthesized through a multi-step process involving the condensation of various starting materials.", "Starting Materials": [ "2,4-dinitrophenol", "aniline", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "sodium bisulfite", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2,4-dinitrophenol is reacted with aniline in the presence of sulfuric acid to form 2,4-diaminophenol.", "Step 2: 2,4-diaminophenol is then acetylated with acetic anhydride to form 2,4-diacetamidophenol.", "Step 3: Sodium nitrite is added to a solution of 2,4-diacetamidophenol in acetic acid to form the diazonium salt.", "Step 4: The diazonium salt is then coupled with sodium bisulfite to form the chromotrope 2R intermediate.", "Step 5: The intermediate is then purified through recrystallization from water and sodium chloride." ] }

CAS RN

4197-07-3

Molecular Formula

C16H12N2NaO8S2

Molecular Weight

447.4 g/mol

IUPAC Name

disodium;4,5-dihydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate

InChI

InChI=1S/C16H12N2O8S2.Na/c19-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)18-17-10-4-2-1-3-5-10;/h1-8,19-20H,(H,21,22,23)(H,24,25,26);

InChI Key

HCONNFRSAKMKII-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O.[Na]

Other CAS RN

4197-07-3

Pictograms

Irritant

synonyms

chromotrope 2R

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Chromotrope 2R?

A1: Chromotrope 2R (C.I. 16570) has the molecular formula C20H16N2Na2O11S2 and a molecular weight of 586.47 g/mol.

Q2: Is there any spectroscopic data available for Chromotrope 2R?

A: While specific spectroscopic data isn't provided in the research papers, they mention its use in UV-Vis spectrophotometry. Chromotrope 2R exhibits maximum absorbance around 530 nm, leading to its characteristic violet color in solution. []

Q3: Is Chromotrope 2R stable under various pH conditions?

A: Chromotrope 2R exhibits pH-dependent stability and color changes. It forms a stable chelate with Zirconium(IV) between pH 1.0-3.0. [] It's also used for staining procedures at a pH around 1.0, highlighting its stability in acidic conditions. []

Q4: What about the compatibility of Chromotrope 2R with different materials?

A: Chromotrope 2R demonstrates compatibility with various materials relevant to its applications. It's successfully used to coat Amberlite XAD-1180 resin for solid-phase extraction procedures. [] Additionally, its use in staining procedures for methacrylate-embedded tissue sections showcases its compatibility with this embedding medium. []

Q5: How is Chromotrope 2R used in analytical chemistry?

A5: Chromotrope 2R is frequently employed as a reagent in spectrophotometric methods for determining various analytes, including:

  • Metals: It forms colored complexes with metal ions like uranium (VI), tin(IV), and iridium (IV), allowing for their detection and quantification. [, , , ]
  • Pharmaceuticals: It's used in spectrophotometric methods for determining drug concentrations, including cimetidine, ibuprofen, nystatin, and methdilazine hydrochloride. [, , ]
  • Biological molecules: It forms complexes with proteins, enabling protein quantification via resonance light scattering. []

Q6: Can you elaborate on the use of Chromotrope 2R in biological staining?

A6: Chromotrope 2R is a valuable stain in histological and cytological studies:

  • Microsporidia detection: It effectively stains microsporidian spores in clinical samples like stool specimens and tissue biopsies. [, , , ]
  • Eosinophil detection: It stains eosinophils in tissue sections, aiding in the study of conditions like nasal polyps and eosinophilic bronchitis. [, , , , ]
  • Connective tissue staining: When combined with other dyes, it allows for the visualization of fine connective tissue fibers. []

Q7: Are there any environmental applications of Chromotrope 2R?

A: While not extensively covered in the provided research, one study explored the influence of gallic acid on Chromotrope 2R oxidation by Fenton processes, which has implications for wastewater treatment. [] This suggests potential applications in environmental remediation.

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